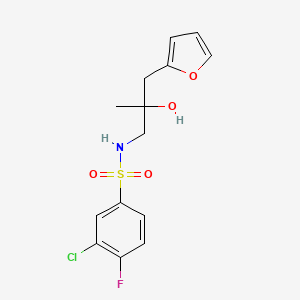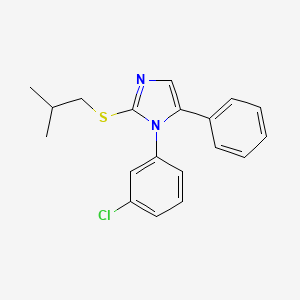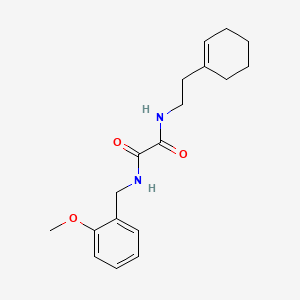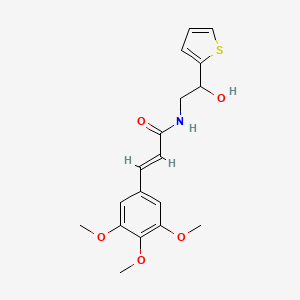
1-Dimethylphosphorylethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex phosphorus-containing compounds often involves the use of phosphorylating agents or the manipulation of phosphorus-containing moieties. For instance, dimethylphosphoryl chloride is mentioned as a useful reagent for synthesizing phospholipids, indicating its potential utility in the synthesis of related compounds . Additionally, the synthesis of 1,2-bis(dimethylphosphino)ethane is reported, which involves the reaction of a dichlorophosphino precursor with Grignard reagents . This method could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of phosphorus-containing compounds can be quite complex due to the presence of bulky groups and the potential for various stereoisomers. For example, 1,4-Dimethylbenzo[c]phenanthrene exhibits nonplanarity and helicity due to steric congestion, which is a common feature in such molecules . Similarly, the molecular structures of various phosphorus derivatives were investigated using X-ray crystallography, revealing large bond angles around phosphorus atoms . These studies highlight the importance of considering steric effects and molecular geometry in the analysis of phosphorus-containing compounds.
Chemical Reactions Analysis
The reactivity of phosphorus-containing compounds can vary widely. The synthesis of dimethylphosphinoyl-substituted tetrahydropyrroles, for example, involves a 1,3-cycloaddition reaction, demonstrating the potential for phosphorus compounds to participate in cycloaddition reactions . Additionally, the synthesis of \u03b1-aminoarylmethanephosphonates involves addition reactions to Schiff bases and the Kabachnik-Fields reaction, indicating that phosphorus compounds can be versatile in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus-containing compounds are influenced by their molecular structure. For instance, the redox properties of bis(phosphoryl) and bis(phosphonio) derivatives were investigated, which could provide insights into the redox behavior of this compound . The crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate revealed strong intramolecular interactions and hydrogen bonding, which are important factors in determining the physical properties of such compounds10.
Aplicaciones Científicas De Investigación
Environmental and Biochemical Insights
Dimethyl Ether as an Alternative Fuel : Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental benefits. It exhibits low NOx, HC, and CO emissions. The combustion of DME is associated with very low particulate matter emissions because of its molecular structure, superior atomization, and vaporization characteristics compared to conventional diesel. Research is focused on modifying engine systems for DME use and exploring its application in vehicles to reduce emissions and improve energy security (Park & Lee, 2014).
Toxicity and Environmental Impacts of Dimethyl Compounds : Studies on dimethyl compounds, such as dimethylarsinic acid (DMA), explore their toxicological and carcinogenic effects. DMA, used as a herbicide and a major metabolite of inorganic arsenic, has been shown to induce DNA damage and act as a promoter of cancer in various organs. Understanding the toxic properties of DMA underscores the complexity of its environmental and health impacts and the need for careful consideration in its applications (Kenyon & Hughes, 2001).
Pharmacological and Therapeutic Applications
- Incretin-Based Therapies : Glucagon-like peptide-1 (GLP-1) receptor agonists, derived from biochemical research, are used to treat type 2 diabetes and obesity. These therapies leverage the physiological effects of GLP-1 to regulate glucose levels, suppress appetite, and offer cardiovascular benefits. The development of GLP-1 receptor agonists exemplifies the application of chemical research in creating innovative treatments for metabolic diseases (Drucker, 2016).
Propiedades
IUPAC Name |
1-dimethylphosphorylethyne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7OP/c1-4-6(2,3)5/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVLKLPNDVWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)
![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)
![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)
![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)
![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)
![2-[4-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2547051.png)
